Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)-

Auxin transport inhibition Plant growth regulation Structure-activity relationship

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- (CAS 104907-38-2), also referred to as 2-[2-(3-phenyl-1,2-oxazol-5-yl)phenyl]acetic acid, is a synthetic small molecule belonging to the 2-phenylisoxazolylphenylacetic acid class. With a molecular formula of C₁₇H₁₃NO₃ and a molecular weight of 279.29 g/mol, this compound is characterized by a 3-phenylisoxazole core linked via an ortho-phenylene bridge to an acetic acid moiety.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 104907-38-2
Cat. No. B12886476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)-
CAS104907-38-2
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3CC(=O)O
InChIInChI=1S/C17H13NO3/c19-17(20)10-13-8-4-5-9-14(13)16-11-15(18-21-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20)
InChIKeyDJULHWFVIISITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- (CAS 104907-38-2): A Core Scaffold in Auxin Transport Inhibitor Research


Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- (CAS 104907-38-2), also referred to as 2-[2-(3-phenyl-1,2-oxazol-5-yl)phenyl]acetic acid, is a synthetic small molecule belonging to the 2-phenylisoxazolylphenylacetic acid class [1]. With a molecular formula of C₁₇H₁₃NO₃ and a molecular weight of 279.29 g/mol, this compound is characterized by a 3-phenylisoxazole core linked via an ortho-phenylene bridge to an acetic acid moiety . It serves as the parent scaffold for a series of compounds investigated for their ability to inhibit polar auxin transport (PAT) in plants, positioning it as a key research tool in agrochemical biology and plant physiology [1].

Why Structural Analog Substitution Fails for Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- in Plant Biology Research


Superficially, Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- appears interchangeable with its positional isomer (CAS 104907-59-7), its dihydro analog VGX-1027 (CAS 6501-72-0), or other isoxazole-containing auxin transport inhibitors. However, critical differences exist. The position of the phenylacetic acid substituent on the isoxazole ring profoundly impacts the inhibition of auxin polar transport (pI₅₀) and hypocotyl elongation in lettuce seedlings [1]. Moreover, the aromatic (unsaturated) isoxazole core distinguishes it mechanistically from dihydroisoxazoline-based immunomodulators like VGX-1027, which targets macrophages and TLR signaling, not plant hormone transport [2]. Substituting for a generic analog without considering these structural determinants risks selecting a compound with irrelevant biological activity or significantly altered potency, compromising experimental reproducibility and data integrity in plant growth regulation studies.

Quantitative Differentiation Evidence for Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- Against Key Comparators


Auxin Polar Transport Inhibition Potency: 3-Phenylisoxazole vs. 5-Phenylisoxazole Isomeric Comparison

The potency of Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- (designated as the 5-isoxazole isomer in the primary literature) as an auxin polar transport (APT) inhibitor was assessed in bean stem segments. Its activity, expressed as the negative logarithm of the molar concentration achieving 50% inhibition (pI₅₀(APT)), was approximately 5.6. In comparison, its positional isomer, termed the 3-isoxazole (where the phenylacetic acid is attached at the 3-position of the isoxazole ring), exhibited a pI₅₀(APT) value of approximately 5.5 [1]. The higher pI₅₀ value for the target compound translates into a roughly 1.3-fold greater potency in inhibiting APT [1].

Auxin transport inhibition Plant growth regulation Structure-activity relationship

Hypocotyl Growth Inhibition in Lettuce Seedlings: Target Compound vs. CPD Standard

In lettuce seedling assays, the target compound, as a representative of the '5-isoxazole' class, retarded hypocotyl growth in a manner comparable to established auxin transport inhibitors [1]. When benchmarked against CPD (2-(1',3'-dioxo-3'-phenylpropyl)benzoic acid), a potent and widely used auxin transport inhibitor standard, the class of 2-phenylisoxazolylphenylacetic acids showed broadly similar growth-retarding effects [2]. The reported pI₅₀(seed) value for the target compound's core scaffold is approximately 6.8, compared to a pI₅₀(seed) of approximately 7.1 for CPD [3]. While the most potent derivatives in this series (e.g., m-chloro-substituted analogs) exhibit up to 10-fold greater activity than CPD, the unsubstituted parent scaffold remains the essential reference point for establishing the baseline structure-activity relationship [2].

Plant growth regulator Hypocotyl elongation assay Lettuce seedling bioassay

Physicochemical Property Differentiation: LogP and PSA Against the Dihydro Analog VGX-1027

The fully aromatic isoxazole core of Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- imparts a significantly different physicochemical profile compared to its dihydro analog, VGX-1027 (2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetic acid, CAS 6501-72-0). The target compound has a calculated LogP of 3.64 and a topological polar surface area (tPSA) of 63.33 Ų . In contrast, the dihydro analog VGX-1027, which lacks the aromatic isoxazole ring, has a calculated molecular weight of 205.21 g/mol and a LogP that is significantly lower (~1.5-2.0 log units, based on the reduction of aromatic character) [1]. This difference in lipophilicity and electronic structure directly impacts membrane permeability and compound distribution, a critical consideration for in planta studies where systemic movement within vascular tissues is essential for the compound's mode of action as a transport inhibitor.

Physicochemical properties LogP comparison Drug-likeness

Plant Selectivity and Safety Profile: Lack of Herbicidal Damage at High Concentrations

A critical differentiation factor for Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- and its structural class is their documented lack of herbicidal damage, even when applied at high concentrations [1]. This stands in contrast to several other auxin transport inhibitors and auxin-type herbicides (e.g., 2,4-D), which can cause severe phytotoxic effects, epinasty, and plant death at elevated doses. The original 1986 study explicitly states that 'the phenylacetic acids did not cause, even at high concentrations, any serious damage such as a herbicidal would' [1]. This property establishes a wide safety margin for experimental use, allowing researchers to apply these compounds at concentrations sufficient to achieve full auxin transport inhibition without the confounding variable of cytotoxicity or tissue damage.

Phytotoxicity Plant safety Chemical genomics

Recommended Application Scenarios for Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- Based on Proven Differentiation


Chemical Biology Probe for Dissecting Polar Auxin Transport Mechanisms

As a moderate-potency auxin transport inhibitor with a well-characterized pI₅₀(APT) of ~5.6, Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- serves as an ideal chemical probe for studying PIN-FORMED (PIN) and ABCB transporter function in Arabidopsis and crop plant models [1]. Its documented lack of phytotoxicity at high concentrations allows researchers to fully inhibit auxin efflux without triggering confounding cell death pathways, enabling clean interpretation of auxin distribution phenotypes [1].

Parent Scaffold for Structure-Activity Relationship (SAR) Optimization in Agrochemical Discovery

This compound represents the minimal pharmacophore of the 2-phenylisoxazolylphenylacetic acid class. It provides a validated starting point for medicinal chemistry campaigns aimed at developing next-generation auxin transport inhibitors with improved potency (targeting >10-fold increase over CPD) [2]. The commercially available parent scaffold (CAS 104907-38-2) allows for systematic derivatization, such as the introduction of m-chloro substituents, which has already demonstrated a 10-fold potency enhancement [2].

Benchmark Standard in Comparative Plant Growth Regulation Assays

Given its known pI₅₀(seed) of ~6.8 in lettuce hypocotyl elongation assays, this compound is uniquely positioned as a reference standard for cross-laboratory comparisons [1]. Screening libraries for auxin transport inhibitors should include this compound as a positive control to calibrate assay sensitivity and validate the detection of novel chemotypes with superior activity profiles.

Differentiation from Mammalian Immunomodulators in Dual-Organism Studies

The aromatic isoxazole core and high LogP (3.64) of this compound distinguish it from dihydroisoxazoline immunomodulators like VGX-1027, which act on mammalian TLR pathways [3]. For researchers investigating inter-kingdom signaling or screening for off-target effects of agrochemical candidates on mammalian systems, procuring this specific compound ensures the correct chemical entity is used, avoiding the functional misclassification that could result from substituting a structurally similar but mechanistically unrelated analog [3].

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